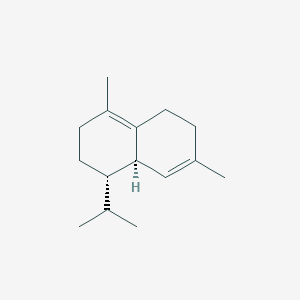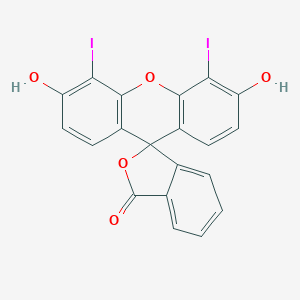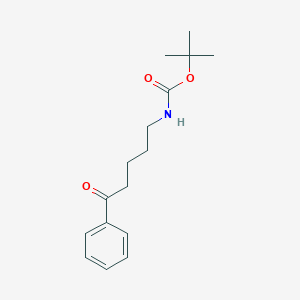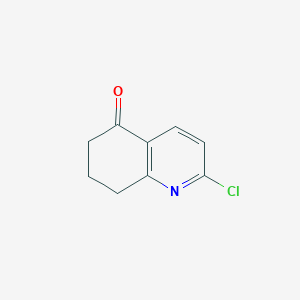
(3S,4R)-3,4-dihydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-dihydroxypentan-2-one, also known as DHP, is a chiral intermediate used in the synthesis of various pharmaceuticals and natural products. It is a versatile compound that has been extensively studied for its potential applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one is not well understood. However, it is believed that (3S,4R)-3,4-dihydroxypentan-2-one acts as a chiral auxiliary in the synthesis of various compounds, where it helps to control the stereochemistry of the final product.
Efectos Bioquímicos Y Fisiológicos
(3S,4R)-3,4-dihydroxypentan-2-one does not have any known biochemical or physiological effects on its own. It is used solely as a chiral intermediate in the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-3,4-dihydroxypentan-2-one has several advantages as a chiral intermediate. It is readily available, easy to handle, and has a high degree of stereochemical control. However, (3S,4R)-3,4-dihydroxypentan-2-one is relatively expensive, and the synthesis of the (3S,4R)-enantiomer can be challenging. Additionally, the separation of diastereomers can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of (3S,4R)-3,4-dihydroxypentan-2-one. One area of research is the development of new and more efficient methods for the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives. Another area of research is the exploration of new applications for (3S,4R)-3,4-dihydroxypentan-2-one in the synthesis of pharmaceuticals and natural products. Finally, the study of the mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives could lead to new insights into the stereochemistry of organic synthesis.
Métodos De Síntesis
The synthesis of (3S,4R)-3,4-dihydroxypentan-2-one involves the reduction of diacetyl with sodium borohydride in the presence of a chiral catalyst. The resulting product is a mixture of diastereomers, which can be separated by chromatography. The (3S,4R)-enantiomer is then isolated and purified for further use.
Aplicaciones Científicas De Investigación
(3S,4R)-3,4-dihydroxypentan-2-one has been widely used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has been used in the synthesis of taxol, a potent anticancer drug, and as a precursor to the synthesis of other important drugs such as the HIV protease inhibitor indinavir and the antifungal agent voriconazole. (3S,4R)-3,4-dihydroxypentan-2-one has also been used in the synthesis of various natural products such as (-)-pumiliotoxin C and (+)-citreoviridin.
Propiedades
Número CAS |
118994-78-8 |
|---|---|
Nombre del producto |
(3S,4R)-3,4-dihydroxypentan-2-one |
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1 |
Clave InChI |
FFYGQZADJGVPGT-WUJLRWPWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)C)O)O |
SMILES |
CC(C(C(=O)C)O)O |
SMILES canónico |
CC(C(C(=O)C)O)O |
Sinónimos |
2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)